![molecular formula C15H14ClN3OS3 B2762863 5-(butylthio)-3-(4-chlorophenyl)-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one CAS No. 1114617-99-0](/img/new.no-structure.jpg)
5-(butylthio)-3-(4-chlorophenyl)-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(butylthio)-3-(4-chlorophenyl)-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one is a thiazolopyrimidine derivative, known for its intriguing chemical structure and versatile reactivity. This compound exhibits a combination of thiazole, pyrimidine, and thioketone moieties, making it a significant subject of study in synthetic chemistry and various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: : Typically synthesized starting from 4-chloroaniline and butylthiol.
Key Steps
Formation of Thiazole Ring: : Condensation of 4-chloroaniline with carbon disulfide, followed by cyclization with chloroacetyl chloride to form the thiazole ring.
Pyrimidine Assembly: : Further reaction with guanidine or a substituted guanidine under basic conditions to construct the pyrimidine ring.
Thioether Formation: : Introduction of the butylthio group via nucleophilic substitution or addition reactions.
Industrial Production Methods
For large-scale production, the process involves continuous flow synthesis, which improves yield and purity. Optimization of reaction parameters, such as temperature, pressure, and solvent choice, is crucial to enhance efficiency and reduce by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound undergoes oxidation reactions, forming sulfoxides and sulfones as major products.
Reduction: : Reduction typically targets the thioketone moiety, leading to the formation of corresponding thioethers or alcohols.
Substitution: : Nucleophilic substitution at the chloro- or thio-groups, yielding various derivatives depending on the reagent used.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: : Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: : Alkyl halides, amines, and thiols under basic or acidic conditions.
Major Products
Oxidation Products: : Sulfoxides and sulfones.
Reduction Products: : Thioethers and alcohols.
Substitution Products: : Various alkylated, aminated, and thiolated derivatives.
Scientific Research Applications
Chemistry: : Utilized as an intermediate in organic synthesis, especially in creating heterocyclic compounds.
Biology: : Investigated for potential biological activities, including antimicrobial and anticancer properties.
Medicine: : Explored as a scaffold for designing new therapeutic agents, particularly in antiviral and anti-inflammatory research.
Industry: : Applied in the development of novel materials, such as polymers and advanced coatings.
Mechanism of Action
The compound exerts its effects primarily through interaction with various molecular targets. It may inhibit specific enzymes or interact with nucleic acids, disrupting essential biological pathways. The thiazole and pyrimidine rings play critical roles in binding to active sites, while the thioketone moiety is involved in redox reactions.
Comparison with Similar Compounds
Similar Compounds
5-(methylthio)-3-(4-chlorophenyl)-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one: : A methylthio derivative with similar properties but differing in solubility and reactivity.
3-(4-chlorophenyl)-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one: : Lacks the butylthio group, resulting in different biological activity profiles.
5-(butylthio)-3-phenyl-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one: : Absence of the chloro group, affecting its interactions with biological targets.
Uniqueness
5-(butylthio)-3-(4-chlorophenyl)-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one is unique due to its specific functional groups, which contribute to its distinct reactivity and potential applications in various research fields. The presence of both butylthio and chloro groups enhances its versatility in synthetic modifications and biological interactions.
This compound serves as a bridge between synthetic chemistry and practical applications in medicine, biology, and industry, highlighting its multifaceted importance.
Properties
CAS No. |
1114617-99-0 |
|---|---|
Molecular Formula |
C15H14ClN3OS3 |
Molecular Weight |
383.93 |
IUPAC Name |
5-butylsulfanyl-3-(4-chlorophenyl)-2-sulfanylidene-6H-[1,3]thiazolo[4,5-d]pyrimidin-7-one |
InChI |
InChI=1S/C15H14ClN3OS3/c1-2-3-8-22-14-17-12-11(13(20)18-14)23-15(21)19(12)10-6-4-9(16)5-7-10/h4-7H,2-3,8H2,1H3,(H,17,18,20) |
InChI Key |
NVPKARNPPKZGBN-UHFFFAOYSA-N |
SMILES |
CCCCSC1=NC2=C(C(=O)N1)SC(=S)N2C3=CC=C(C=C3)Cl |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


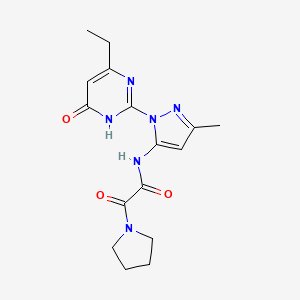
![1-(5-chloro-2-methylphenyl)-N-(2,2-dimethoxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2762783.png)
![5-amino-N-cyclopentyl-1-[3-(trifluoromethyl)phenyl]triazole-4-carboxamide](/img/structure/B2762784.png)
![1-(Cyclopropylmethyl)-2-[[4-(2,2,2-trifluoroethoxy)phenoxy]methyl]aziridine](/img/structure/B2762785.png)
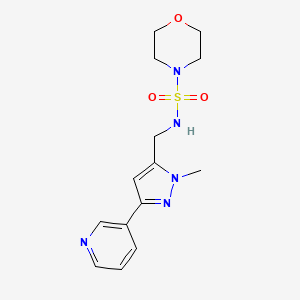
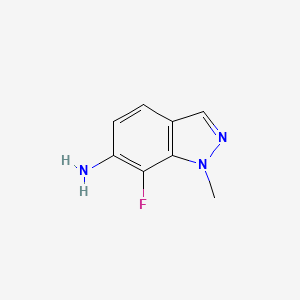
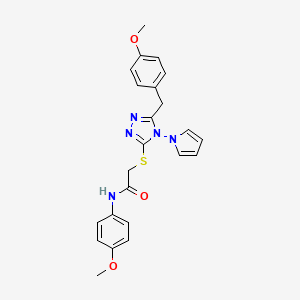
![2-{3-[(4-fluorophenyl)methyl]-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B2762793.png)

![4-(2,6-difluorobenzoyl)-N-{[3-(trifluoromethyl)phenyl]methyl}-1H-pyrrole-2-carboxamide](/img/structure/B2762795.png)
![N-(4-hydroxyphenyl)-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B2762796.png)
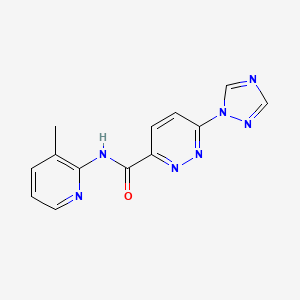
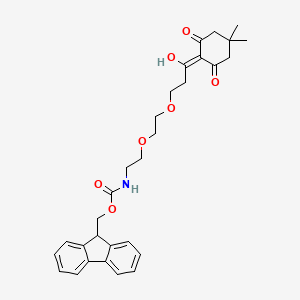
![(Z)-2-(2-(5-(4-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2762802.png)
